

A Technical Guide to Thiazolidine-2-Carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Thiazolidine-2-carboxylic acid

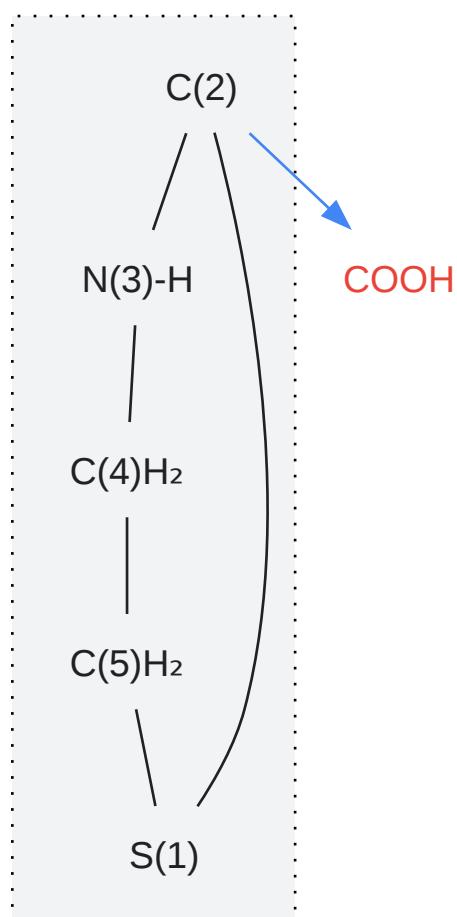
Cat. No.: B107009

[Get Quote](#)

Abstract: **Thiazolidine-2-carboxylic acid** is a versatile five-membered heterocyclic compound that serves as a crucial structural motif and building block in numerous scientific disciplines. Characterized by a saturated ring containing both sulfur and nitrogen atoms, this molecule holds significant interest for researchers, scientists, and drug development professionals. Its unique stereochemistry and reactivity make it a valuable scaffold in medicinal chemistry, particularly in the synthesis of anti-diabetic and anti-inflammatory agents. Furthermore, its role as a proline analog has established its importance in biochemical research for studying amino acid metabolism and protein synthesis. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and diverse applications.

Chemical Identity and Structure

Thiazolidine-2-carboxylic acid is a saturated heterocyclic compound that is fundamental to the synthesis of more complex, biologically active molecules.^[1] Its structure is derived from the amino acid cysteine and an aldehyde.


1.1. IUPAC Name and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is **1,3-thiazolidine-2-carboxylic acid**.^[2] It is also widely known by several synonyms in scientific literature and commercial catalogs.

Identifier Type	Name	Source
IUPAC Name	1,3-thiazolidine-2-carboxylic acid	PubChem[2]
Common Name	Thiazolidine-2-carboxylic acid	Chem-Impex[1]
Synonym	beta-Thiaproline	MeSH[2]
Synonym	Tetrahydrothiazole-2-carboxylic acid	Chem-Impex[1]

1.2. Molecular Formula and Structure

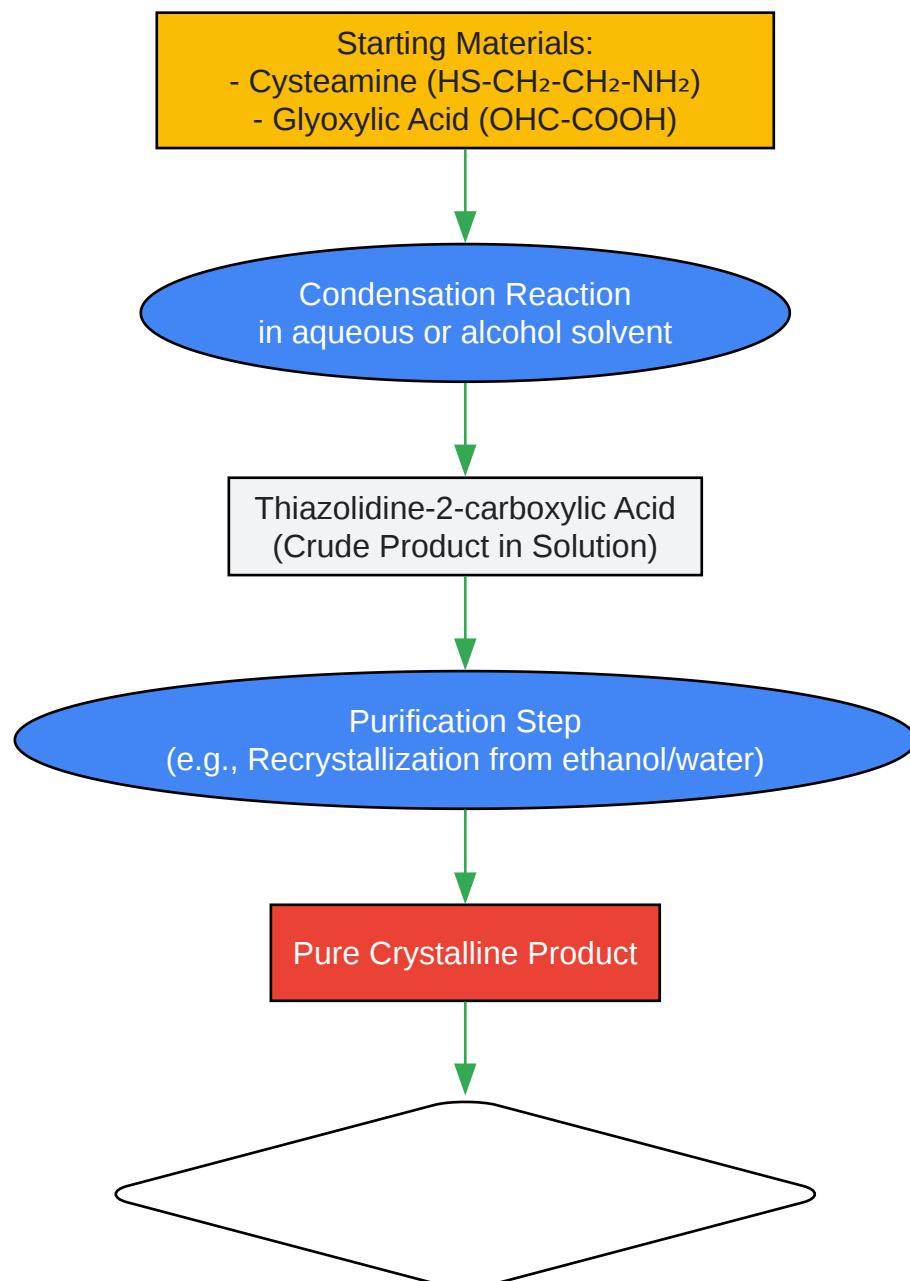
The molecular formula for **Thiazolidine-2-carboxylic acid** is C₄H₇NO₂S.[1][2] It consists of a five-membered thiazolidine ring substituted at the 2-position with a carboxyl group.[2][3] The ring itself contains a sulfur atom at position 1 and a nitrogen atom at position 3.[4] This structure makes it an analog of the amino acid proline, where the beta-methylene group is replaced by a sulfur atom.[5]

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Thiazolidine-2-carboxylic acid**.

Physicochemical Properties

Thiazolidine-2-carboxylic acid is typically supplied as a stable, crystalline solid. Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, storage, and experimental design.


Property	Value	Source
Molecular Weight	133.17 g/mol	Chem-Impex[1], PubChem[2]
Appearance	White to almost white crystalline powder	Chem-Impex[1]
Melting Point	182 °C	Chem-Impex[1]
CAS Number	16310-13-7	Chem-Impex[1], PubChem[2]
Purity (Typical)	≥ 98% (GC)	Chem-Impex[1]
Molecular Formula	C ₄ H ₇ NO ₂ S	Chem-Impex[1], PubChem[2]
Storage Conditions	Store at room temperature	Chem-Impex[1]

Synthesis and Characterization

The synthesis of the thiazolidine ring is a well-established chemical transformation, valued for its efficiency and stereochemical control.

3.1. General Synthesis Pathway

Thiazolidine-2-carboxylic acid and its derivatives are generally synthesized via a condensation reaction between a compound containing both a thiol and an amine group (such as cysteamine) and an aldehyde or ketone. For the parent compound, the reaction involves cysteamine and glyoxylic acid. This cyclization is a cornerstone reaction in heterocyclic chemistry, forming the stable five-membered ring in good yields.

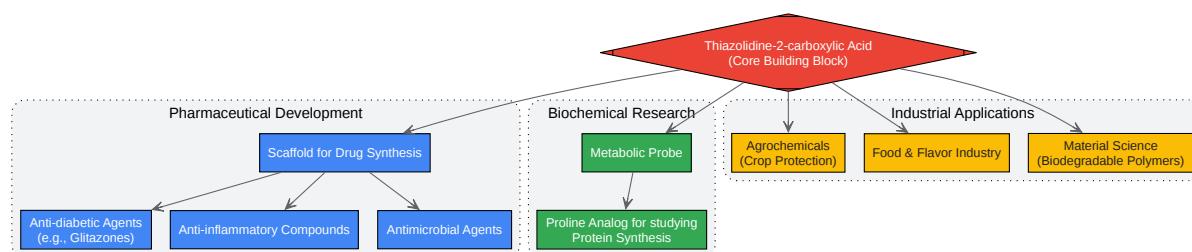
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Thiazolidine-2-carboxylic acid**.

3.2. Experimental Protocol: General Synthesis

The following protocol describes a representative method for synthesizing **Thiazolidine-2-carboxylic acid**.

- Reactant Preparation: Dissolve equimolar amounts of cysteamine hydrochloride and glyoxylic acid monohydrate in a suitable solvent, such as water or an ethanol/water mixture.
- pH Adjustment: Adjust the pH of the solution to approximately 4-5 using a base (e.g., sodium hydroxide or pyridine) to facilitate the condensation reaction. The amine group of cysteamine needs to be in its free base form to act as a nucleophile.
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product will precipitate.
- Purification: Collect the crude solid by filtration. Purify the product by recrystallizing from a suitable solvent system, such as ethanol or water, to yield a white crystalline solid.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.


3.3. Spectroscopic Characterization

The structure of **Thiazolidine-2-carboxylic acid** is confirmed using standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the two methylene (CH_2) groups of the thiazolidine ring, a methine (CH) proton at the 2-position, and exchangeable protons for the amine (NH) and carboxylic acid (OH) groups.[6][7]
- IR Spectroscopy: The infrared spectrum will exhibit prominent absorption bands corresponding to the N-H stretch, a broad O-H stretch from the carboxylic acid, and a strong C=O (carbonyl) stretch.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (133.17 g/mol).[2]

Key Applications and Biological Relevance

The thiazolidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.^[4] **Thiazolidine-2-carboxylic acid** serves as a key starting material for many of these applications.

[Click to download full resolution via product page](#)

Caption: Overview of major application areas for **Thiazolidine-2-carboxylic acid**.

4.1. Role in Pharmaceutical Development

The thiazolidine ring is a core component of many pharmaceutical agents.^{[1][4]}

- Anti-diabetic Drugs: The related thiazolidinedione structure is famous for its use in "glitazone" drugs for treating type 2 diabetes.^[8]
- Anti-inflammatory and Antimicrobial Agents: **Thiazolidine-2-carboxylic acid** is a versatile starting point for synthesizing novel compounds with potential anti-inflammatory, antibacterial, and antifungal properties.^{[1][9][10]}

4.2. Function in Biochemical Research

As a proline analog (beta-thiaproline), this compound is a valuable tool for biochemists. It can competitively inhibit proline's role in biological systems.^[5] Research has shown it can be

activated by aminoacyl-tRNA synthetases and inhibit the incorporation of proline into new proteins, allowing scientists to study the mechanisms of protein synthesis and elongation.[5]

4.3. Applications in Agrochemical and Material Sciences

Beyond medicine, **Thiazolidine-2-carboxylic acid** has found utility in other industries.

- Agrochemicals: It is used in the formulation of crop protection agents and plant growth regulators to enhance bioactivity and stability.[1]
- Food Industry: The compound can be used as a flavor enhancer and a preservative to inhibit microbial growth.[1]
- Material Science: It is being investigated for its potential role in creating biodegradable polymers, offering more environmentally friendly alternatives to traditional plastics.[1]

Conclusion

Thiazolidine-2-carboxylic acid is a compound of significant scientific and commercial importance. Its straightforward synthesis, stable structure, and versatile reactivity make it an invaluable building block. From its foundational role in the development of life-saving pharmaceuticals to its use as a sophisticated probe in biochemical pathways and its applications in agriculture and material science, its impact is broad and continues to grow as new derivatives and applications are explored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Thiazolidine-2-carboxylic acid | C4H7NO2S | CID 42486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THIAZOLIDINE-2-CARBOXYLIC ACID | 16310-13-7 [chemicalbook.com]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum [chemicalbook.com]
- 8. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to Thiazolidine-2-Carboxylic Acid: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107009#thiazolidine-2-carboxylic-acid-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com